Antazoline nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

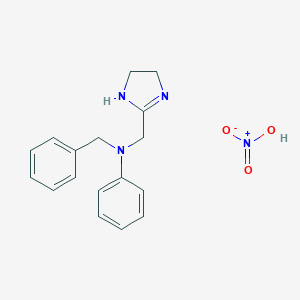

Antazoline nitrate, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Antihistaminic Activity

Antazoline nitrate acts as an antagonist of histamine H1 receptors, making it effective in treating allergic reactions. Its use in eye drops helps alleviate symptoms of allergic conjunctivitis by reducing redness and swelling caused by histamine release.

Cardiovascular Effects

Recent studies indicate that Antazoline can be utilized in managing recent-onset atrial fibrillation. It aids in converting atrial fibrillation to sinus rhythm by prolonging conduction times (P wave and QRS duration) and repolarization intervals (QT/QTc) . This property highlights its potential application in cardiology, although further clinical trials are necessary to establish its efficacy fully.

Analytical Applications

Spectrophotometric Methods

this compound has been analyzed using advanced spectrophotometric techniques. A study demonstrated the simultaneous determination of Antazoline and naphazoline in pharmaceutical formulations using derivative ultraviolet spectroscopy. This method provided high recovery rates (around 103% for Antazoline) with minimal interference from common excipients .

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the stability and quality control of ophthalmic formulations containing this compound. These methods allow for the accurate quantification of the compound, ensuring that products meet required standards for safety and efficacy . The detection limits achieved were 0.3 μg/mL for Antazoline sulfate, indicating high sensitivity suitable for pharmaceutical analysis.

Drug Development and Research

Molecularly Imprinted Polymers

Research has focused on developing molecularly imprinted polymers (MIPs) for the selective extraction of Antazoline from biological samples. These MIPs enhance the detection of Antazoline and its metabolites using liquid chromatography coupled with mass spectrometry, facilitating better understanding of pharmacokinetics and therapeutic monitoring .

Metabolite Analysis

The pharmacokinetics of Antazoline, including its metabolites, are crucial for understanding its therapeutic profile. Studies have identified several metabolites, such as hydroxyantazoline, which may exhibit different pharmacological activities compared to the parent compound. Understanding these metabolites can inform dosing regimens and potential side effects .

Case Studies

Propriétés

Numéro CAS |

145178-44-5 |

|---|---|

Formule moléculaire |

C17H20N4O3 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;nitric acid |

InChI |

InChI=1S/C17H19N3.HNO3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;2-1(3)4/h1-10H,11-14H2,(H,18,19);(H,2,3,4) |

Clé InChI |

MVYCOAGDAVYQNH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

SMILES canonique |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Key on ui other cas no. |

145178-44-5 |

Synonymes |

Antazoline nitrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.